Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic benzothiophene derivative characterized by a 4,5,6,7-tetrahydrobenzo[b]thiophene core. The molecule features a methyl ester at position 3 and a 3,4,5-trimethoxybenzoyl-substituted amino group at position 2. This structural motif is significant in medicinal chemistry due to the trimethoxybenzoyl moiety’s prevalence in bioactive compounds, such as microtubule-targeting agents (e.g., combretastatin analogs) .
Properties
IUPAC Name |
methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-24-13-9-11(10-14(25-2)17(13)26-3)18(22)21-19-16(20(23)27-4)12-7-5-6-8-15(12)28-19/h9-10H,5-8H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJAVFRPOSVKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have shown to interact with various enzymes and proteins within the cell.
Mode of Action
The exact mode of action of this compound is not fully understood. It’s believed that the compound interacts with its targets, leading to changes at the molecular level. These changes could potentially alter the function of the target, leading to downstream effects.
Biochemical Pathways
Similar compounds have been shown to influence various cellular processes, including cell proliferation and apoptosis.
Pharmacokinetics
The compound’s predicted boiling point is 5302±500 °C, and its predicted density is 1243±006 g/cm3. These properties can influence the compound’s bioavailability and its distribution within the body.
Result of Action
Similar compounds have been shown to have antiproliferative activity, suggesting that they may inhibit cell growth and division.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biochemical Analysis
Biochemical Properties
Compounds with similar trimethoxyphenyl (TMP) groups have been found to exhibit diverse bioactivity effects. They have shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Biological Activity
Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C20H23NO6S
- Molecular Weight : 405.46472 g/mol
- CAS Number : 353470-04-9
Biological Activity Overview
The compound has been studied for various biological activities including:
- Antiproliferative Activity : Research indicates that derivatives of the benzothiophene structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures inhibit tubulin polymerization, which is critical for cancer cell division .
- Cytostatic Effects : The cytostatic activity of related azomethine derivatives has been documented. These compounds demonstrated the ability to inhibit cell growth in several cancer models .
- Anti-inflammatory Properties : The compound is also associated with anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Substituents on the Benzene Ring : The presence of methoxy groups at the 3', 4', and 5' positions enhances the compound's ability to interact with biological targets. Variations in these substituents significantly influence biological activity and selectivity .
- Tetrahydrobenzothiophene Core : This core structure is essential for maintaining the compound's biological activity. Modifications to this ring can lead to changes in potency and efficacy against cancer cell lines .
Case Studies
- Inhibition of Tubulin Polymerization : A study evaluated the antiproliferative activity of various derivatives against murine leukemia cells (L1210) and human T-cell lines (Molt/4). Compounds with the trimethoxybenzoyl moiety showed enhanced inhibition of tubulin polymerization compared to other structural analogs .
- Cytotoxicity Testing : In vitro assays demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. For example, one derivative showed an IC50 value of approximately 1.7 μM against FM3A cells .
Data Table
| Compound Name | CAS Number | Molecular Weight | Antiproliferative Activity (IC50) | Notes |
|---|---|---|---|---|
| Methyl 2-[...] | 353470-04-9 | 405.46 g/mol | ~1.7 μM (FM3A) | Inhibits tubulin polymerization |
| Related Derivative | [CAS] | [MW] | [IC50 Value] | [Additional Notes] |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the most notable applications of this compound is its role in anticancer research. Studies have demonstrated that derivatives of benzothiophene compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds targeting tubulin have shown promising results in inhibiting cancer cell growth . The structural features of methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate suggest it may interact similarly due to its benzothiophene core and the presence of the trimethoxybenzoyl moiety.
1.2 Anti-inflammatory Properties
Research indicates that compounds with similar structures possess anti-inflammatory properties. The incorporation of the trimethoxybenzoyl group may enhance the compound's ability to modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases or conditions where inflammation is a significant concern.
Biological Evaluation
2.1 Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound can provide insights into optimizing its biological activity. SAR studies help identify which modifications to the molecular structure enhance efficacy and reduce toxicity. Such studies are crucial for developing more potent derivatives for clinical use.
Synthesis and Derivatives
3.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. These may include:
- Formation of the benzothiophene core through cyclization reactions.
- Introduction of the trimethoxybenzoyl group via acylation methods.
The complexity of these synthetic routes underscores the importance of optimizing conditions to improve yield and purity.
3.2 Derivative Development
The exploration of derivatives is vital for enhancing the pharmacological profile of this compound. Variations in substituents on the benzothiophene ring or modifications to the carboxylate group can lead to compounds with improved solubility and bioavailability.
Case Studies and Research Findings
These findings illustrate the compound's versatility and potential applications in therapeutic contexts.
Comparison with Similar Compounds
Methyl 2-(2-Hydroxybenzylideneamino)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
- Structure: Features a benzylideneamino group (–N=CH–C₆H₄–OH) instead of the 3,4,5-trimethoxybenzoyl moiety.
- Key Differences :
Ethyl 2-[(3-Methoxybenzoyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
- Structure : Contains a single methoxy group on the benzoyl substituent and an ethyl ester.
- Key Differences :
Modifications to the Amino Group
Methyl 2-[(Anilinocarbonothioyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate (Compound B)
- Structure : Replaces the benzoyl group with a thiourea (–NH–C(S)–NH–C₆H₅) linkage.
- Key Differences: Thiourea groups enhance hydrogen-bonding capacity but reduce metabolic stability due to susceptibility to hydrolysis .
Methyl 2-Amino-6-Phenyl-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
- Structure: Lacks the benzoyl group, featuring a free amino (–NH₂) group.
- Key Differences: The unsubstituted amino group increases polarity (pKa ~8.5 predicted) but reduces receptor-binding specificity .
Ester and Acyl Group Variations
Ethyl 2-[(2-Chloroacetyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
- Structure : Substitutes the trimethoxybenzoyl group with a chloroacetyl (–NH–CO–CH₂Cl) moiety.
- Key Differences :
Preparation Methods
Gewald Reaction Optimization
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Reactants : Cyclohexanone, methyl cyanoacetate, and elemental sulfur.
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Catalyst : Morpholine or diethylamine.
This method ensures regioselective formation of the 2-aminothiophene ring, critical for subsequent functionalization.
Acylation with 3,4,5-Trimethoxybenzoyl Chloride
The target compound is synthesized via amide bond formation between the primary amine of the benzothiophene precursor and 3,4,5-trimethoxybenzoyl chloride. This step follows a nucleophilic acyl substitution mechanism.
Reaction Mechanism and Conditions
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Nucleophilic Attack : The amine group attacks the electrophilic carbonyl carbon of the acyl chloride.
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Departure of Leaving Group : Chloride ion is eliminated, forming a tetrahedral intermediate.
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Deprotonation : A base (e.g., triethylamine) abstracts the proton from the intermediate, yielding the amide.
Typical Protocol :
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Base : Triethylamine (TEA, 2.5 equiv) or pyridine.
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Workup : Sequential washes with dilute HCl, NaHCO₃, and brine, followed by drying over MgSO₄.
Yield : 80–85% after column chromatography (silica gel, ethyl acetate/hexane).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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IR Spectroscopy :
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¹H NMR (CDCl₃) :
Alternative Strategies and Optimization
Microwave-Assisted Synthesis
Solvent-Free Approaches
Industrial-Scale Considerations
Cost-Effective Acyl Chloride Preparation
Waste Management
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Chloride Byproducts : Neutralized with aqueous NaOH to form NaCl.
Challenges and Troubleshooting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
